Increased Lipophilicity (XLogP3-AA = 1.8) Relative to the Des-Chloro Analog Confers Superior Membrane Permeability Potential
The 4-chlorophenyl group of the target compound drives a 0.6-unit increase in XLogP3-AA (1.8) compared to the des-chloro phenyl analog 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one (CAS 1049477-55-5; XLogP3-AA = 1.2) [1][2]. This difference, corresponding to an approximately 4-fold increase in predicted octanol-water partition coefficient, is consistent with published guidelines correlating ΔlogP ≥ 0.5 with altered passive membrane permeability and CNS penetration [3].
| Evidence Dimension | Predicted partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | Des-chloro analog (CAS 1049477-55-5): XLogP3-AA = 1.2 |
| Quantified Difference | ΔXLogP3-AA = +0.6 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15); in silico prediction |
Why This Matters
A procurement decision that selects the target compound over the des-chloro analog preserves a measurable lipophilicity advantage, which in many CNS and oncology programs is a key driver of cell permeability and oral absorption.
- [1] PubChem. Compound Summary for CID 30857782: 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] PubChem. Compound Summary for CID 30936076: 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one (Des-chloro analog). National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (Establishes that ΔlogP ≥ 0.5 generally corresponds to meaningful changes in permeability and metabolic stability.) View Source
